molecular formula C16H16N6O3 B2677447 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034371-71-4

3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2677447
CAS No.: 2034371-71-4
M. Wt: 340.343
InChI Key: LUJKXHRJTSVIPT-UHFFFAOYSA-N
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Description

3-Acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a chemical research compound designed for investigative applications in medicinal chemistry and parasitology. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold recognized in the development of novel antiparasitic agents The primary research value of this analog lies in its potential as a building block for the development of treatments for cryptosporidiosis, a debilitating diarrheal disease caused by the parasite Cryptosporidium . This disease is particularly life-threatening for children and immunocompromised individuals, and current treatment options are limited Cryptosporidium parvum , with related analogs demonstrating excellent potency and parasiticidal activity in preclinical models While the precise mechanism of action for this compound series is still under investigation, phenotypic studies suggest that related triazolopyridazines are parasiticidal and inhibit the development of macrogamonts (female gametocytes) in the Cryptosporidium life cycle

Properties

IUPAC Name

3-acetamido-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10(23)18-12-5-3-4-11(8-12)16(24)17-9-14-20-19-13-6-7-15(25-2)21-22(13)14/h3-8H,9H2,1-2H3,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJKXHRJTSVIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by annulation of the triazole ring on thiadiazole . The reaction conditions often require acid catalysis and reflux in methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exhibit promising antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some synthesized derivatives have been reported as low as 31.2 µg/ml against strains such as Acinetobacter .

Anticancer Potential

The anticancer properties of compounds containing triazole and pyridazine rings have been extensively studied. For example, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against Mycobacterium tuberculosis and other cancerous cell lines .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of triazole derivatives and assessed their antibacterial activity against multiple bacterial strains. The results indicated that certain derivatives had strong inhibitory effects, suggesting a potential application in developing new antibiotics .
  • Anticancer Research : In another study focusing on triazole-containing compounds, researchers found that specific derivatives exhibited potent anticancer activity by targeting key enzymes involved in cancer cell metabolism. This highlights the therapeutic potential of such compounds in cancer treatment .

Mechanism of Action

The mechanism of action of 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity . The compound’s triazolopyridazine core allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the [1,2,4]Triazolo[4,3-b]Pyridazine Core

Methoxy vs. Chloro Substitution
  • N-((6-Chloro-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Benzamide () : The chloro substituent increases electrophilicity, which may enhance binding affinity to electron-deficient targets but reduces solubility. Cytotoxicity data for chloro-substituted derivatives (e.g., compound XI in ) suggest moderate activity, though less potent than adriamycin (IC50: 1.2 μg/ml) .
6-Oxo-Pyridazinyl Acetamide ()
  • N-((6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)-2-(6-Oxo-1(6H)-Pyridazinyl)Acetamide : Replacing the benzamide with a pyridazinyl-acetamide introduces a ketone group, which may alter hydrogen-bonding interactions. The oxo group could increase polarity but reduce membrane permeability compared to the target compound’s benzamide .

Variations in the Benzamide Substituents

Acetamido vs. Diethylamino Groups ()
  • In contrast, the acetamido group in the target compound balances hydrophilicity and hydrogen-bonding capacity, favoring target engagement in hydrophilic environments .
Propanamide-Bridged Benzimidazole ()
  • The target compound’s shorter methylene linker and benzamide group (MW: ~380 g/mol) may improve pharmacokinetics .

Core Structure Modifications

Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-a]Pyrimidine ()
  • N-(4-(4-Chlorophenyl)-8-Methyl-6H-Pyrazolo[4,3-e][1,2,4]Triazolo[4,3-a]Pyrimidin-3-yl)Benzamide (Compound 9) : The fused pyrazolo-triazolo-pyrimidine core increases planar surface area, enhancing π-π stacking but reducing solubility. While compound 9 showed EGFR-TK inhibitory activity, the target compound’s triazolo-pyridazine core may offer better metabolic stability due to fewer aromatic nitrogen atoms .
Triazolo[4,3-a]Pyridine Derivatives ()
  • 3-(1,2,4-Triazolo[4,3-a]Pyridin-3-ylethynyl)-4-Methyl-N-(4-((4-Methylpiperazin-1-yl)Methyl)-3-Trifluoromethylphenyl)Benzamide () : The ethynyl linker and trifluoromethyl group introduce steric bulk and hydrophobicity, which may improve potency but increase CYP450-mediated metabolism. The target compound’s methoxy and acetamido groups avoid these liabilities .

Biological Activity

3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, with the CAS number 2034371-71-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C16_{16}H16_{16}N6_{6}O3_{3}
  • Molecular Weight : 340.34 g/mol
  • Structure : The compound features a triazolo-pyridazine moiety linked to an acetamido-benzamide structure.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in public databases; however, related compounds in the triazolo-pyridazine class have shown promising pharmacological properties. Key areas of interest include:

  • Anticancer Activity : Some derivatives of triazolo-pyridazines have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have been reported to inhibit cell proliferation in MCF7 and NCI-H460 cell lines with IC50_{50} values ranging from low micromolar to nanomolar concentrations .
  • Enzyme Inhibition : The potential for enzyme inhibition has been highlighted in studies involving related compounds targeting mitotic kinesins such as HSET (KIFC1). These studies suggest that modifications in the benzamide and triazole structures can enhance selectivity and potency against specific targets .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various triazolo derivatives on cancer cell lines. The findings indicated that structural modifications significantly influenced activity. For instance, compounds with additional functional groups showed enhanced potency against breast and lung cancer cells .
    • Specific IC50_{50} values for related compounds ranged from 7.01 µM to 49.85 µM across different cancer cell lines, indicating a potential therapeutic window for further development .
  • Mechanistic Studies :
    • Mechanistic investigations into the action of similar compounds revealed that they induce apoptosis through mitochondrial pathways and disrupt microtubule dynamics, leading to cell cycle arrest . This suggests that 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide may exert similar effects.

Data Tables

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF77.01Apoptosis via mitochondrial pathway
Compound BNCI-H4608.55Microtubule disruption
Compound CHeLa14.31Cell cycle arrest

Q & A

What are the key synthetic routes for 3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yields?

Level: Advanced
Answer:
The synthesis involves multi-step protocols focusing on cyclization, functional group modifications, and substitutions. Key steps include:

  • Cyclization : Use of diethyl ethoxymethylenemalonate to form the triazolopyridazine core .
  • N-methylation : Introduction of methyl groups via reagents like methyl iodide under basic conditions .
  • Borane reduction : Reduction of intermediates (e.g., compound [8]) using BH₃·THF to generate hydroxymethyl derivatives .
  • Chlorine substitution : Replacement of chlorine with methoxy groups using nucleophilic agents in polar aprotic solvents (e.g., DMF) .

Optimization Strategies:

  • Temperature control : Maintain 0–5°C during borane reduction to prevent side reactions .
  • Catalyst selection : Use phase-transfer catalysts for substitution reactions to enhance regioselectivity .
Synthesis StepKey Reagents/ConditionsIntermediateReference
CyclizationDiethyl ethoxymethylenemalonate[7]
N-methylationMethyl iodide, K₂CO₃[8]
Borane reductionBH₃·THF, 0°C[9]
Methoxy substitutionNaOMe, DMF, 80°CFinal compound

Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Level: Advanced
Answer:
Primary Techniques:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., methoxy at δ 3.9 ppm, acetamido at δ 2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₇N₅O₃: 348.1295) .
  • X-ray Crystallography : Resolve absolute configuration using CCDC-deposited data (e.g., CCDC 1876879 for analogous triazolopyridazines) .

Data Interpretation Tips:

  • Compare experimental NMR shifts with computational predictions (DFT) to resolve ambiguities .
  • Use 2D NMR (COSY, HSQC) to confirm connectivity in complex regions .
TechniqueApplicationExample DataReference
¹H/¹³C NMRSubstituent assignmentδ 7.8–8.2 (aromatic)
HRMSMolecular ion confirmationm/z 348.1295
X-ray CrystallographyCrystal packing analysisCCDC 1876879

How can researchers design in vitro assays to evaluate the compound's antiproliferative activity, and what are common sources of data variability?

Level: Advanced
Answer:
Assay Design:

  • Cell lines : Use human cancer cell lines (e.g., MCF-7, HeLa) with matched normal cells for selectivity .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM over 48–72 hours .
  • MTT assay : Measure IC₅₀ values via mitochondrial activity .

Data Variability Sources:

  • Solvent effects : DMSO >0.1% may inhibit cell growth; use fresh stock solutions .
  • Batch-to-batch purity : Confirm compound purity (>95%) via HPLC before testing .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Level: Advanced
Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups on triazolopyridazine) .
  • Control experiments : Include reference compounds (e.g., doxorubicin) to validate assay conditions .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Example:
Inconsistent IC₅₀ values for triazolopyridazine derivatives may arise from differences in cell permeability. Introducing hydrophilic groups (e.g., -OH) can reconcile discrepancies .

What safety protocols should be followed when handling this compound in laboratory settings?

Level: Basic
Answer:

  • Hazard identification : While specific GHS data are unavailable, assume toxicity based on analogs (e.g., irritant to eyes/skin) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Incinerate in approved containers for halogenated compounds .

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